molecular formula C18H19ClN2O2 B3009035 1-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 853752-52-0

1-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol

Cat. No. B3009035
CAS RN: 853752-52-0
M. Wt: 330.81
InChI Key: IADZNIAJCNXPKO-UHFFFAOYSA-N
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Description

“1-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

While there isn’t specific information available on the synthesis of “1-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol”, there are general methods for synthesizing imidazole derivatives. For instance, a novel and practical route to synthesize imidazol[1,5-a]indoles and pyrrolo[1,2-c]imidazoles via N–H functionalization has been developed . This involves using indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI), in the presence of a base under microwave conditions .

Scientific Research Applications

Antifungal Activity Against Aspergillus fumigatus

1-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol: has demonstrated strong effectiveness against Aspergillus fumigatus, the causative agent of pulmonary aspergillosis. Researchers synthesized this compound through Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol. The resulting novel compound, (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one, shows promise for anti-aspergillus activity studies .

properties

IUPAC Name

1-[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-13(22)18-20-15-8-3-4-9-16(15)21(18)11-6-12-23-17-10-5-2-7-14(17)19/h2-5,7-10,13,22H,6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADZNIAJCNXPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol

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